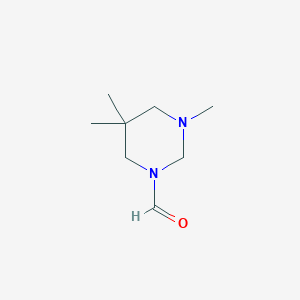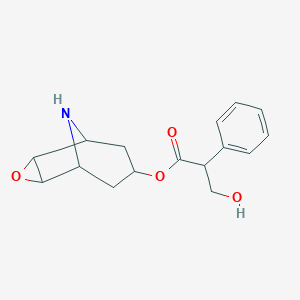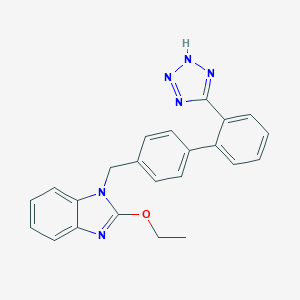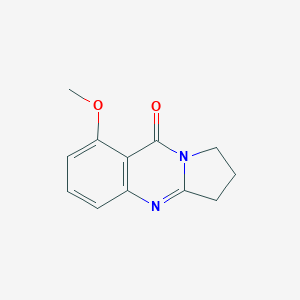
7-Methoxydeoxyvasicinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxydeoxyvasicinone is a natural product that is isolated from the roots of the plant, Peganum harmala. It belongs to the β-carboline alkaloid family and has been found to have various pharmacological properties. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 7-Methoxydeoxyvasicinone.
Mechanism of Action
The mechanism of action of 7-Methoxydeoxyvasicinone is not fully understood. However, it has been suggested that it may act through the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been reported to have an effect on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methoxydeoxyvasicinone have been extensively studied. It has been found to have a protective effect on the liver and kidneys, possibly through its antioxidant properties. It has also been reported to have anti-inflammatory and anti-tumor activities, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Methoxydeoxyvasicinone in lab experiments include its high yield and purity when isolated from natural sources, as well as its various pharmacological properties. However, limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 7-Methoxydeoxyvasicinone. One direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of various diseases. Another direction is to explore its potential as a natural product-based drug discovery lead. Additionally, studies on the safety and efficacy of 7-Methoxydeoxyvasicinone in humans are needed to determine its potential for clinical use.
Synthesis Methods
The synthesis of 7-Methoxydeoxyvasicinone has been achieved through various methods, including chemical synthesis and isolation from natural sources. The chemical synthesis involves the reaction of harmine with a methylating agent to produce 7-Methoxydeoxyvasicinone. However, the isolation of 7-Methoxydeoxyvasicinone from natural sources is a more preferred method due to its high yield and purity.
Scientific Research Applications
7-Methoxydeoxyvasicinone has been found to have various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidative activities. It has also been reported to have potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Furthermore, it has been found to have a protective effect on the liver and kidneys.
properties
CAS RN |
141974-84-7 |
|---|---|
Product Name |
7-Methoxydeoxyvasicinone |
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
8-methoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N2O2/c1-16-9-5-2-4-8-11(9)12(15)14-7-3-6-10(14)13-8/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
GVVYSUNKTNLDTP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=O)N3CCCC3=N2 |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)N3CCCC3=N2 |
Other CAS RN |
141974-84-7 |
synonyms |
2,3-dihydro-7-methoxypyrrolo(2,1-b)quinazolin-9(1H)-one 7-methoxydeoxyvasicinone 73-602 compound CDRI 73-602 CDRI-73-602 compound 73-602 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
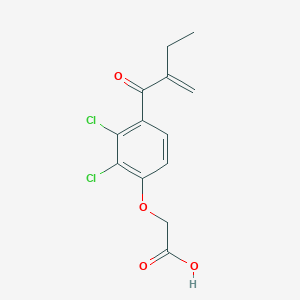
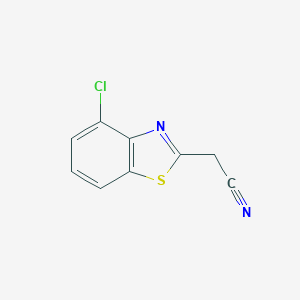
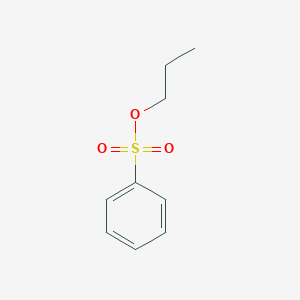
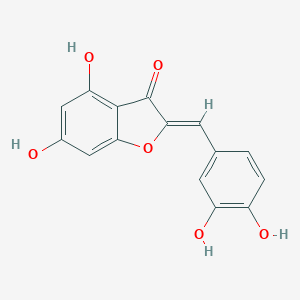
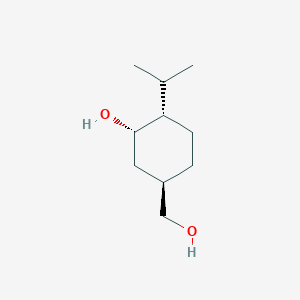
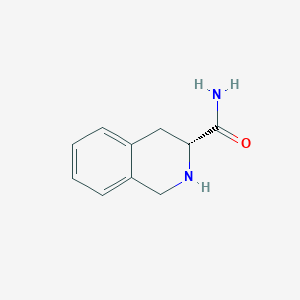
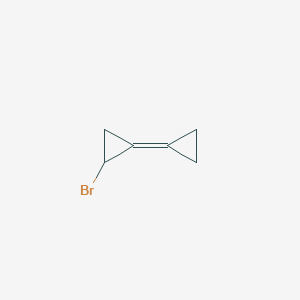
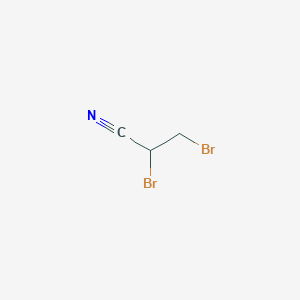
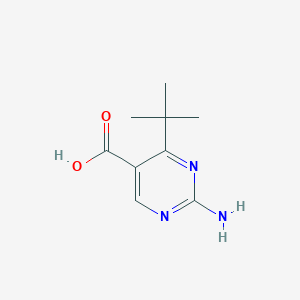
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
